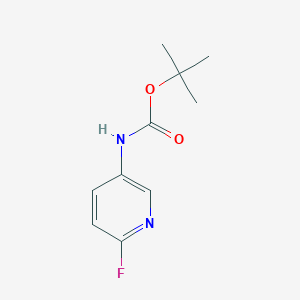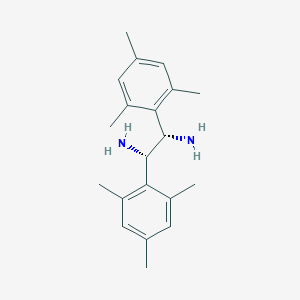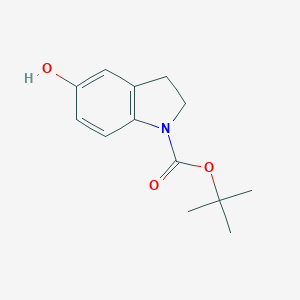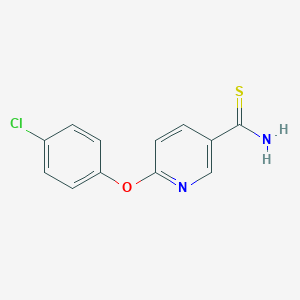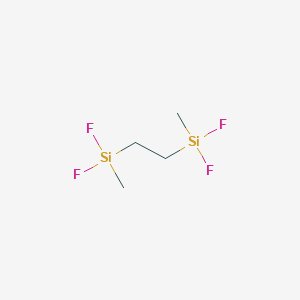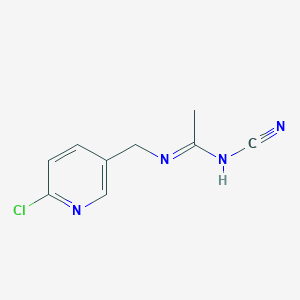
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
描述
5-硝基吲哚-2'-脱氧核苷 (5-NIdR) 是一种人工合成的核苷,因其独特的性质和潜在的治疗应用而受到科学研究的广泛关注。 该化合物因其抑制DNA损伤复制的能力而备受关注,使其成为癌症研究和治疗中的一种宝贵工具 .
作用机制
5-硝基吲哚-2'-脱氧核苷的作用机制涉及其转化为相应的核苷三磷酸,然后抑制受损DNA的复制。这种抑制是通过与DNA聚合酶上的特定位点结合来实现的,从而阻止了由替莫唑胺等试剂引起的损伤的复制。 这导致癌细胞凋亡增加和治疗效果增强 .
准备方法
合成路线和反应条件
5-硝基吲哚-2'-脱氧核苷的合成涉及吲哚衍生物的化学修饰。该过程通常包括吲哚环的硝化,然后是糖基化以连接脱氧核糖。 反应条件通常需要使用强酸或强碱和控制温度以确保获得所需的产物 .
工业生产方法
尽管关于5-硝基吲哚-2'-脱氧核苷的具体工业生产方法没有详细记录,但一般方法将涉及扩大实验室合成工艺。 这将包括优化大批量反应条件,通过结晶或色谱法确保纯度,以及实施安全措施以处理反应性中间体 .
化学反应分析
反应类型
5-硝基吲哚-2'-脱氧核苷会发生各种化学反应,包括:
氧化: 在特定条件下,硝基可以被还原为氨基。
取代: 吲哚环可以参与亲电取代反应。
糖基化: 脱氧核糖的连接是其合成中的关键步骤
常见试剂和条件
这些反应中常用的试剂包括硝酸(用于硝化)、糖基供体(用于糖基化)和还原剂(如氢或钯催化剂)(用于还原反应)。 条件通常涉及控制温度和pH值以确保所需的转化 .
主要产物
科学研究应用
5-硝基吲哚-2'-脱氧核苷在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物
5-硝基吲唑: 另一种具有类似生物活性的硝基化合物,但结构性质不同.
5-硝基咪唑: 以其抗菌特性而闻名,并用于各种治疗应用.
独特性
5-硝基吲哚-2'-脱氧核苷的独特之处在于其抑制跨损伤DNA合成的特殊能力及其在癌症治疗中与替莫唑胺的协同作用。 与其他硝基化合物不同,它在治疗侵袭性脑肿瘤和白血病的临床前研究中显示出有希望的结果 .
属性
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?
A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].
Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?
A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].
Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?
A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


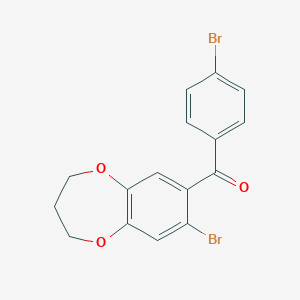
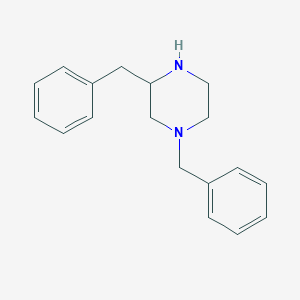
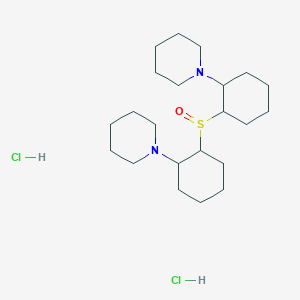
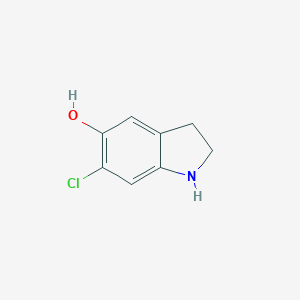
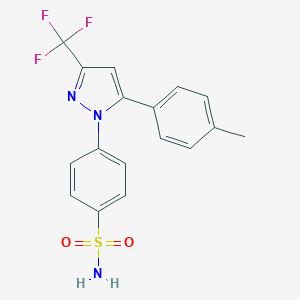
![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
